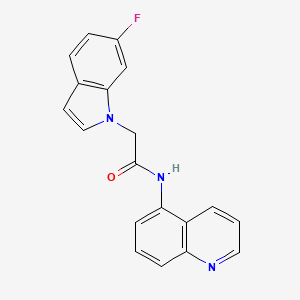

2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-fluoroindol-1-yl)-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O/c20-14-7-6-13-8-10-23(18(13)11-14)12-19(24)22-17-5-1-4-16-15(17)3-2-9-21-16/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVOOFWXZCQFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CN3C=CC4=C3C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Formation of the Quinoline Ring: The quinoline ring can be synthesized through methods like the Skraup synthesis or the Doebner-Miller reaction.

Coupling of Indole and Quinoline Rings: The final step involves coupling the indole and quinoline rings through an acetamide linkage, typically using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoline rings, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve the use of hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups.

Substitution: Electrophilic substitution reactions can occur at the indole or quinoline rings, using reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitro groups, or sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced indole derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The quinoline ring might also contribute to its activity by intercalating with DNA or inhibiting specific enzymes.

Comparison with Similar Compounds

Structural Modifications on the Indole Ring

The position and type of substituents on the indole ring significantly influence bioactivity. Below is a comparison of analogs with varying indole substitutions:

| Compound Name | Indole Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(6-Fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide | 6-F | C₁₉H₁₃FN₃O | 325.33 | Fluorine at 6-position enhances electronegativity and potential receptor affinity |

| 2-(6-Bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide | 6-Br | C₁₉H₁₃BrN₃O | 386.23 | Bromine increases molecular weight and may alter lipophilicity |

| 2-(4-Chloro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide | 4-Cl | C₁₉H₁₃ClN₃O | 341.78 | Chlorine at 4-position may sterically hinder interactions |

| 2-(4-Fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide | 4-F | C₁₉H₁₃FN₃O | 325.33 | Fluorine at 4-position reduces electronic effects compared to 6-position |

Key Insights :

- 6-Fluoro substitution (target compound) optimizes electronic effects for receptor binding compared to bulkier halogens (e.g., Br) .

- 4-Substituted analogs (Cl, F, methyl) exhibit reduced steric hindrance but may compromise target specificity due to altered indole ring geometry .

Modifications to the Acetamide Substituent

The acetamide-linked group (e.g., quinoline vs. phenyl derivatives) impacts solubility, bioavailability, and target engagement:

Key Insights :

- Quinoline-containing compounds (target compound) are more likely to interact with DNA or enzymes (e.g., topoisomerases) due to planar aromaticity .

- Hydroxyphenyl derivatives prioritize solubility but may lack the broad-spectrum activity seen in quinoline analogs .

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available indole and quinoline derivatives. The general procedure includes the reaction of 6-fluoroindole with quinoline derivatives in the presence of acetic anhydride or similar acylating agents. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant antiproliferative effects against several cancer cell lines, including:

These results indicate that the compound exhibits a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Hsp90 : The compound has been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncogenic proteins. This inhibition leads to the degradation of client proteins involved in cancer progression, such as HER2 and Raf-1 .

- Induction of Apoptosis : Treatment with this compound has been associated with increased apoptosis in cancer cells, as evidenced by enhanced levels of cleaved caspases and PARP .

- Cell Cycle Arrest : Flow cytometry analyses suggest that exposure to the compound results in cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

A notable study conducted on the compound involved its evaluation in xenograft models where MDA-MB-231 cells were implanted in nude mice. The results demonstrated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The study reported a tumor growth inhibition rate exceeding 50% at doses as low as 10 mg/kg administered bi-weekly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6-fluoro-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide, and how is purity ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the indole and quinoline moieties. For example, the indole core may undergo alkylation or acylation to introduce the fluoro and acetamide groups. Coupling reactions (e.g., amide bond formation between the indole and quinoline subunits) are critical .

- Purity Assurance : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and Nuclear Magnetic Resonance (NMR) (e.g., confirming absence of residual solvents or unreacted intermediates) are standard .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : A combination of 1H/13C NMR (e.g., identifying aromatic protons at δ 7.2–8.5 ppm and acetamide carbonyl at ~170 ppm) and High-Resolution Mass Spectrometry (HRMS) (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) is used. Infrared Spectroscopy (IR) confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amide) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets due to indole-quinoline hybrids’ bioactivity) and cell viability assays (e.g., IC50 determination in cancer cell lines using MTT assays). Dose-response curves and controls (e.g., DMSO vehicle) are essential to minimize artifacts .

Advanced Research Questions

Q. How can synthetic yield be optimized for the coupling step between indole and quinoline subunits?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 10 mol% Pd(PPh3)4 for cross-coupling), and temperature (e.g., reflux at 80°C for 24 hours) should be systematically varied. Design of Experiments (DoE) approaches can identify optimal conditions, while LC-MS monitors intermediate formation .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting patterns) may arise from conformational flexibility or solvent effects . Use density functional theory (DFT) simulations to model solvent interactions and compare calculated vs. experimental spectra. If unresolved, X-ray crystallography provides definitive structural confirmation .

Q. What strategies are effective for probing structure-activity relationships (SAR) in this compound class?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing fluorine with chloro or methyl groups on the indole ring) and test biological activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinase domains. Correlate logP values (measured via HPLC) with cellular permeability trends .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Conduct microsomal stability assays (e.g., liver microsomes from rat/human) with LC-MS quantification of parent compound depletion over time. Monitor for phase I metabolites (e.g., hydroxylation or demethylation) and compare half-life (t1/2) to established reference drugs .

Q. What computational methods are suitable for predicting off-target interactions?

- Methodological Answer : Use pharmacophore modeling (e.g., PharmaGist) to screen against databases like ChEMBL for potential off-targets. Machine learning models (e.g., DeepChem) trained on toxicity datasets can flag risks like hERG channel inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.